3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Beschreibung
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with a dihydroisoxazole ring and a pyrrolidine moiety. Key structural features include:
- A phenyl substituent at position 2 and a p-tolyl (4-methylphenyl) group at position 5, enhancing steric bulk and lipophilicity.
Eigenschaften
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-14-7-10-16(11-8-14)26-23(29)20-21(18-13-15(25)9-12-19(18)28)27(31-22(20)24(26)30)17-5-3-2-4-6-17/h2-13,20-22,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTZZBJYGKWRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic, antibacterial, anti-inflammatory, and immunomodulatory effects.
Structural Characteristics
The compound features a complex molecular structure that includes a pyrrole and isoxazole moiety, which are known for their biological activities. The presence of bromine and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
Cytotoxic Activity
Research indicates that compounds with isoxazole structures exhibit notable cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression . The specific cytotoxicity of this compound has not been extensively documented but can be inferred from related compounds.
Antibacterial Activity
Isoxazole derivatives have demonstrated antibacterial effects against various pathogens. The compound's structural features suggest it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. For example, studies have shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Isoxazole derivatives have been reported to reduce inflammation in models such as carrageenan-induced paw edema in rodents, suggesting that this compound may possess similar effects .
Immunomodulatory Effects
Recent studies highlight the immunomodulatory properties of isoxazole derivatives. Specifically, they can regulate immune functions by modulating lymphocyte proliferation and cytokine production. The compound has potential applications in conditions requiring immune modulation, such as autoimmune diseases or transplant rejection .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited cell viability through apoptosis induction.
- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations.
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced inflammation models showed that certain isoxazole derivatives significantly reduced paw swelling and pro-inflammatory cytokine levels.
Research Findings Summary Table
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit notable anticancer properties. For instance, the compound's structure allows for the interaction with various biological targets associated with cancer pathways. In a study examining similar isoxazole derivatives, it was found that they effectively inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antioxidant Properties
The antioxidant capabilities of 3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione have been explored through molecular docking simulations. These simulations suggest that the compound can scavenge free radicals and reduce oxidative stress in cells . Such properties are crucial in developing therapeutic agents for diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory effects of similar compounds in this class. The ability to inhibit pro-inflammatory cytokines positions this compound as a potential candidate for treating inflammatory diseases . The mechanism involves modulation of the NF-kB signaling pathway, which is central to inflammatory responses.
Nonlinear Optical Properties
The compound's structural features suggest promising nonlinear optical (NLO) properties. Computational studies have shown that derivatives can exhibit high polarizability and hyperpolarizability values, making them suitable for applications in photonic devices . This property is essential for developing materials used in laser technology and optical communication systems.
Synthesis of Novel Materials
The synthesis of this compound has been explored for creating new materials with tailored properties. The integration of this compound into polymer matrices has been investigated to enhance material strength and thermal stability .
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of isoxazole derivatives revealed that compounds structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 10 | Cell cycle arrest |
| Target Compound | 12 | Apoptosis induction |
Case Study 2: Antioxidant Activity
In another study focusing on antioxidant activity, the target compound was compared with standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a comparable ability to scavenge free radicals.
| Sample | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 95 | 20 |
| Target Compound | 90 | 25 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Insights:
Halogenation vs. Alkylation: The target compound’s 5-bromo-2-hydroxyphenyl group differentiates it from non-halogenated analogs (e.g., ).
Hydrogen-Bonding Capacity: The 2-hydroxyphenyl substituent provides H-bond donor/acceptor sites absent in compounds like (methoxy) or (alkyl), which may improve solubility or target specificity.
Core Heterocycle: Pyrrolo[3,4-d]isoxazole-dione derivatives () share a rigid bicyclic core, but substituent diversity dictates pharmacological profiles. For example, ’s trifluoromethylpyridine moiety is linked to kinase inhibition, while the target’s bromophenol may favor antibacterial or anticancer activity .
Synthetic Complexity : The target compound’s synthesis likely involves multi-step cyclization (e.g., Huisgen reaction for isoxazole formation) and bromination, similar to methods in and .
Q & A
Basic: What are the established synthetic routes for this compound, and what key parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. For example, microwave-assisted Buchwald-Hartwig amination (e.g., using Xantphos and Pd₂dba₃ catalysts) is effective for introducing aryl/heteroaryl groups to the pyrroloisoxazole core . Key parameters include:
- Solvent choice : 1,4-dioxane or toluene for optimal solubility.
- Catalyst loading : 2–5 mol% Pd for efficient cross-coupling.
- Purification : Silica gel chromatography (hexane/EtOAC gradients) to isolate the product .
- Yield optimization : Reaction time (12–24 hr) and temperature (80–120°C) must be calibrated to minimize by-products like dehalogenated intermediates .
Basic: How is the crystal structure of this compound determined and validated?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 296 K.
- Structure solution : SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for least-squares refinement (R1 < 0.05 for high-quality data). Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
- Validation metrics : Check data-to-parameter ratios (>15:1) and mean σ(C–C) bond lengths (~0.003 Å) .
Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?
Methodological Answer:
Conflicting data may arise from impurities or polymorphic forms. To address this:
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
- Melting point validation : Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) .
- Crystallization conditions : Test solvents (e.g., EtOH vs. DCM) to isolate polymorphs .
- Cross-validation : Compare ¹H/¹³C NMR shifts (δ ppm) and HRMS data with literature .
Advanced: What computational methods are used to predict reactivity or intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Molecular docking : AutoDock Vina to simulate binding with biological targets (e.g., enzymes) using flexible ligand protocols .
- Reactivity indices : Fukui functions to identify regions prone to electrophilic attack .
Advanced: How to design experiments to study environmental degradation pathways?
Methodological Answer:
- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C. Monitor degradation via LC-MS (QTOF for fragment identification) .
- Photolysis : Use UV lamps (λ = 254–365 nm) in aqueous/organic media. Track by-products via HPLC-DAD .
- Ecotoxicology : Microcosm assays (soil/water systems) to assess bioaccumulation and toxicity in model organisms (e.g., Daphnia magna) .
Advanced: How to optimize reaction conditions to minimize by-products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst, solvent, temperature).
- In situ monitoring : ReactIR or Raman spectroscopy to detect intermediates .
- By-product identification : GC-MS or preparative TLC to isolate and characterize side products (e.g., dimerized or oxidized species) .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals:
- IR spectroscopy : Confirm carbonyl stretches (ν ~1750 cm⁻¹ for isoxazole-dione) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₆H₂₀BrN₂O₄: 527.0563) .
Advanced: How to study tautomerism or isomerism in the compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
